molecular formula C10H13ClN4O B3211758 5-Chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1093065-13-4

5-Chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B3211758
CAS No.: 1093065-13-4
M. Wt: 240.69 g/mol
InChI Key: AGWCMKWOQULETE-UHFFFAOYSA-N
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Description

5-Chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine (CAS Number: 1093065-13-4) is a high-purity chemical compound supplied with a guaranteed purity of over 97% . It features the pyrazolo[4,3-d]pyrimidine core structure, a privileged scaffold in medicinal chemistry known for its role as a bioisostere of purine, which allows it to mimic adenosine and interact with various enzyme binding sites, particularly kinases . This compound serves as a critical synthetic intermediate and building block in organic chemistry and drug discovery research. Pyrazolopyrimidine derivatives are extensively investigated for their potential as anticancer agents. These compounds are known to exhibit antiproliferative activity by inhibiting key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinase . Researchers value this chemical series for its ability to establish essential hydrogen bonds within the active site of target enzymes, leading to significant biological activity and selectivity . The structural features of this compound—including the chloro and methoxy substituents—make it a versatile precursor for further chemical modification, enabling structure-activity relationship (SAR) studies aimed at developing novel therapeutic candidates. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-chloro-7-methoxy-1-methyl-3-propylpyrazolo[4,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c1-4-5-6-7-8(15(2)14-6)9(16-3)13-10(11)12-7/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWCMKWOQULETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(N=C2OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857058
Record name 5-Chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093065-13-4
Record name 5-Chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, biological targets, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural configuration characterized by:

  • Chlorine atom at the 5-position
  • Methoxy group at the 7-position
  • Methyl group at the 1-position
  • Propyl chain at the 3-position

This specific arrangement contributes to its biological properties and potential therapeutic applications. The molecular weight of this compound is approximately 240.08 g/mol .

Biological Activities

Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in MCF-7 breast cancer cells, it was observed to significantly reduce cell viability and promote apoptosis through G1/S phase arrest .
  • Antiviral Properties : Some derivatives have been evaluated for their antiviral efficacy against viruses such as herpes simplex virus type-1 (HSV-1). While specific data for this compound's antiviral activity is limited, related compounds show promising results with low IC50 values .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • EGFR Inhibition : The compound has shown potential as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer progression .
  • Cell Cycle Modulation : It influences the distribution of cancer cells across different phases of the cell cycle, particularly promoting apoptosis in the pre-G1 phase .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds to highlight the uniqueness of this compound:

Compound NameStructural FeaturesBiological Activity
5-Chloro-1-methylpyrazolo[4,3-d]pyrimidineLacks propyl group; retains chlorine and methylAnticancer activity
Phenylpyrazolo[3,4-d]pyrimidineContains phenyl group instead of propylAntiparasitic and antifungal
7-Methoxy-pyrazolo[4,3-d]pyrimidineLacks chlorine; retains methoxy and methylAntimicrobial properties

Case Studies and Research Findings

In recent studies, compounds derived from pyrazolo[4,3-d]pyrimidine were evaluated for their anticancer properties. For example:

  • A study demonstrated that a related compound showed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.3 to 24 µM .
  • Another investigation highlighted that structural modifications could enhance selectivity towards specific targets like EGFR and VEGFR .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fused Pyrimidine Derivatives

Compound Class Core Structure Key Substituents Biological Target
Pyrazolo[4,3-d]pyrimidine Pyrazole + Pyrimidine 5-Cl, 7-OCH3, 1-CH3, 3-propyl Kinases, Phosphodiesterases
Pyrazolo[1,5-a]pyrimidine Pyrazole + Pyrimidine 5-NH2, 7-SCH3, 3-CN Antiviral agents
Pyrido[4,3-d]pyrimidine Pyridine + Pyrimidine 4-anilino, 7,8-dihydro Pim1 kinase

Physicochemical Properties

  • Lipophilicity : The propyl and methoxy groups in 5-Chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine increase logP values compared to hydroxylated analogs (e.g., 1-(2,3-dihydroxypropyl)-3-methyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][1,2,4]triazine), as measured via RP-HPLC and IAM chromatography .
  • Solubility: The chloro substituent at position 5 reduces aqueous solubility relative to amino- or methylsulfonyl-substituted derivatives .

Research Findings and Implications

  • Synthetic Challenges : The compound’s synthesis involves regioselective substitutions, as seen in the preparation of pyrazolo[4,3-d]pyrimidine derivatives via acid-catalyzed cyclization and nucleophilic displacement reactions .
  • Theoretical Studies : DFT/B3LYP/6-311++G(d,p) calculations on related compounds confirm that electron-withdrawing groups (e.g., Cl, SO2CH3) stabilize the pyrimidine ring, influencing reactivity and binding .

Q & A

What are the key structural features of 5-Chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine, and how do they influence reactivity?

Basic:
The compound contains a pyrazolo[4,3-d]pyrimidine core with substituents at positions 1 (methyl), 3 (propyl), 5 (chloro), and 7 (methoxy). The chlorine atom enhances electrophilic substitution reactivity, while the methoxy group at position 7 may influence hydrogen bonding and solubility. The methyl and propyl groups affect steric hindrance and lipophilicity .

Advanced:
X-ray crystallography (e.g., using SHELX programs) is critical for resolving substituent orientation and tautomeric states, which impact intermolecular interactions. For example, methoxy group orientation can alter π-stacking in crystal lattices, affecting solubility and stability . Challenges include resolving positional disorder in propyl chains, requiring high-resolution data and iterative refinement .

What strategies optimize the synthesis of pyrazolo[4,3-d]pyrimidine derivatives like this compound?

Basic:
Common methods involve cyclocondensation of 4-aminopyrazole-3-carbonitriles with ketones or aldehydes under acidic or basic conditions. For example, heating with ammonium acetate and imidate derivatives in acetonitrile/DMF mixtures yields fused pyrimidine rings .

Advanced:
Substituent compatibility must be addressed. The propyl group at position 3 may require protection during synthesis to prevent side reactions. For regioselective chlorination at position 5, POCl₃ or N-chlorosuccinimide in DMF at 80–100°C is effective. Methoxy introduction via nucleophilic substitution (e.g., using NaOMe) post-cyclization avoids competing reactions .

How can researchers evaluate the biological activity of this compound, particularly in cancer or antimicrobial studies?

Basic:
Standard assays include:

  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., renal or breast cancer) .
  • Antimicrobial testing : Broth microdilution for MIC determination against bacterial/fungal strains.

Advanced:
To assess target specificity:

  • Kinase inhibition assays : Use recombinant kinases (e.g., TRK family) with ATP-competitive binding studies.
  • Molecular docking : Compare binding affinity with known inhibitors (e.g., sildenafil analogs) using PyMOL or AutoDock .
  • SAR analysis : Modify substituents (e.g., replacing methoxy with hydroxy groups) to evaluate potency shifts .

How should researchers address contradictions in structure-activity relationship (SAR) data for this compound?

Basic:
Ensure reproducibility by standardizing assay conditions (e.g., cell passage number, solvent controls). Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .

Advanced:
Discrepancies often arise from substituent electronic effects. For example, anticytokinin activity in pyrazolo[4,3-d]pyrimidines is highly substituent-dependent; replacing methylthio with hydrogen at position 5 can invert activity (cytokinin vs. anticytokinin) . Use quantum mechanical calculations (e.g., DFT) to model electronic effects and guide rational design .

What analytical techniques are critical for characterizing this compound and its isomers?

Basic:

  • NMR : ¹H/¹³C NMR distinguishes regioisomers. For example, pyrazole protons resonate at δ 8.07–8.43 ppm, while methoxy groups appear at δ 3.3–3.5 .
  • LC-MS : Confirm molecular weight (e.g., m/z 296.1 for [M+H]⁺) and purity (>95%) .

Advanced:

  • NOESY NMR : Resolves spatial proximity (e.g., between H-3 and propyl CH₂ protons) to confirm regiochemistry .
  • X-ray diffraction : Resolves tautomerism (e.g., 1H vs. 2H tautomers) and crystallographic packing effects .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced:

  • Byproduct formation : Propyl chain oxidation during chlorination requires inert atmospheres (N₂/Ar) .
  • Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) or recrystallization (ethanol/water) to remove unreacted intermediates .
  • Continuous flow chemistry : Minimizes side reactions via precise temperature/residence time control, improving yield (>70%) .

How does solvent choice impact reaction outcomes in derivatization?

Advanced:

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilic substitution (e.g., methoxy introduction) but may cause decomposition at high temperatures.
  • Ether/THF : Favor SN2 mechanisms for propyl group retention.
  • Solvent-free conditions : Reduce byproducts in cyclocondensation but require careful thermal monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
5-Chloro-7-methoxy-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine

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